1,4-Di-tert-butylnaphthalene

Isomer identification Purity assessment Formulation processing

Researchers developing chromatographic or mass spectrometric methods for di-tert-butylnaphthalene isomers require a certified reference standard that provides unambiguous isomer identification. 1,4-Di-tert-butylnaphthalene (CAS 10565-10-3) meets this need through its uniquely low melting point (61-62 °C vs. 148 °C for the 2,6-isomer) and diagnostic propene-loss fragmentation pathway, which together enable orthogonal method validation. • Orthogonal identification: melting point (61-62 °C) plus MS propene-loss pathway confirm isomer identity. • Peri-strain-driven catalytic selectivity provides a model system for steric effects in heterogeneous catalysis. • Isomer-specific NMR steric compression shifts at peri carbons enable unambiguous spectroscopic identification. • OLED and organic electronics building block with defined 1,4-substitution geometry.

Molecular Formula C18H24
Molecular Weight 240.4 g/mol
CAS No. 10565-10-3
Cat. No. B086928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di-tert-butylnaphthalene
CAS10565-10-3
Synonyms1,4-Di-tert-butylnaphthalene
Molecular FormulaC18H24
Molecular Weight240.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C
InChIInChI=1S/C18H24/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3
InChIKeyDUZJAHSVQZWFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Identity of 1,4-Di-tert-butylnaphthalene


1,4-Di-tert-butylnaphthalene (C₁₈H₂₄, MW 240.4 g·mol⁻¹) is a symmetrically 1,4-disubstituted naphthalene derivative bearing two bulky tert-butyl groups at the peri-adjacent α-positions of the fused-ring system [1]. This substitution pattern imparts pronounced steric compression between the tert-butyl groups and the peri-hydrogens at C-5 and C-8, a structural feature absent in the 2,6- and 2,7-isomers. The compound is a crystalline solid at ambient temperature with a reported melting point of 61–62 °C, a predicted boiling point of 335.1 ± 12.0 °C, and a predicted density of 0.935 ± 0.06 g·cm⁻³ . Its computed XLogP3 value of 7 indicates high lipophilicity [1]. The 1,4-substitution pattern is synthetically accessed from 1,4-naphthalenedicarboxylic acid rather than by direct Friedel-Crafts alkylation, which differentiates its production route and isomeric purity profile from other di-tert-butylnaphthalene isomers [2].

Isomer-specific reference standard for chromatography and mass spectrometry
Peri-strain substrate for selective catalytic hydrogenation studies
Model compound for steric compression effects in NMR spectroscopy
Isomerically pure building block for electronic and optical materials

Why Generic Substitution with Other Isomers Fails


Di-tert-butylnaphthalene isomers share identical molecular formulae but exhibit dramatically divergent physicochemical properties, spectroscopic signatures, and chemical reactivities that preclude generic interchange. The 1,4-isomer melts at 61–62 °C, whereas the 2,6-isomer melts at 148 °C and the 2,7-isomer at 104 °C—differences exceeding 40–85 °C that fundamentally alter handling, recrystallization, and formulation protocols . In catalytic hydrogenation, the 1,4-substitution pattern enforces a peri-strain-driven selectivity for the substituted ring that is absent in β-substituted isomers [1]. Mass spectrometric fragmentation pathways diverge sharply: the metastable [M–CH₃]⁺ ion derived from the 1,4-isomer expels almost exclusively propene, whereas all other isomers predominantly eliminate a tert-butyl cation [2]. ¹³C NMR chemical shifts of the peri carbons in the 1,4-isomer are diagnostically shifted downfield by steric compression, providing unambiguous isomer identification that cannot be achieved with 2,6- or 2,7-isomers [3]. These multidimensional differences mean that substituting one isomer for another without explicit re-validation will compromise analytical method accuracy, synthetic outcome reproducibility, and material performance.

Melt point 61–62 °C
2,6- and 2,7-isomers melt at 104–148 °C — may alter recrystallization and handling protocols
Exclusive propene loss in MS
Other isomers show predominant tert-butyl cation loss — can compromise isomer identification in mixtures
Peri-strain enables ring-selective hydrogenation
β-substituted isomers lack peri strain — catalytic selectivity and product distribution may shift

Quantitative Differentiation Evidence for 1,4-Di-tert-butylnaphthalene


Melting Point Differentiation from Other Isomers

The 1,4-di-tert-butylnaphthalene isomer exhibits a melting point of 61–62 °C, which is 86–87 °C lower than that of the 2,6-isomer (148 °C) and 42–43 °C lower than that of the 2,7-isomer (104 °C) [1]. The mono-substituted analog 1-tert-butylnaphthalene is a liquid at room temperature with a melting point of −11 °C, further underscoring the non-linear relationship between substitution pattern and phase behavior [2]. These melting point differences are not incremental but categorical, enabling unambiguous identity confirmation and purity verification by simple melting point determination without advanced instrumentation.

Melt point identity
Head-to-head
61–62 °C
May support instrument-free isomer identity confirmation.
Δmp −86 °C vs. 2,6-isomer; −43 °C vs. 2,7-isomer. Categorical difference from liquid 1-tert-butylnaphthalene.
Isomer identification Purity assessment Formulation processing

Mass Spectrometric Fragmentation Signature

In tandem mass spectrometric analysis of isomeric di-tert-butylnaphthalenes 1–6, the metastable [M–CH₃]⁺ cation derived from the 1,4-isomer (designated 4a) expels almost exclusively propene (C₃H₆), while the corresponding cations from all other isomers (1a–3a, 5a, 6a) exhibit intense signals for the tert-butyl cation (C₄H₉⁺) [1]. This unique fragmentation channel is attributed to reactive interactions between the two tert-butyl-bearing side chains in the crowded 2,3-positions of the naphthalene ring of 4a. Furthermore, the abundance of intermolecular ion–molecule complex reactions is most intense for the 1,4-orientation among all isomers [1].

MS fragmentation
Head-to-head
Propene loss (exclusive)
tert-Butyl cation loss (other isomers)
Supports unambiguous isomer identification in mixtures via fragmentation signature.
Tandem MS (MIKES); deuterated analogs confirm mechanism. Intermolecular complex reactions most intense for 1,4-orientation.
Analytical chemistry Isomer differentiation Tandem mass spectrometry

Peri-Steric Effect in Catalytic Hydrogenation

In competitive catalytic hydrogenation over palladium, both 1-tert-butylnaphthalene and 1,4-di-tert-butylnaphthalene exhibit highly selective hydrogenation of the substituted ring, a phenomenon not observed with naphthalene or β-substituted isomers [1][2]. This selectivity is driven by peri strain—the steric interaction between the 1-alkyl group and the peri C-8 hydrogen (or C-8 alkyl group)—which electronically and conformationally activates the substituted ring toward hydrogen uptake while deactivating the unsubstituted ring [1]. The 1,4-isomer, bearing peri strain on both rings, represents the extreme case of this effect, providing a unique substrate for studying and exploiting peri-strain-directed reactivity.

Catalytic hydrogenation
Class-level
Substituted-ring selective uptake
Peri-strain directs ring-specific reduction outcome.
Palladium-catalyzed; selectivity absent in β-substituted isomers. Quantitative kinetics reported in J. Catal. 1973.
Selective hydrogenation Peri strain Catalysis

Steric Compression Shifts in NMR Spectroscopy

The ¹H-decoupled ¹³C FT-NMR spectra of mono- and di-tert-butylnaphthalenes reveal diagnostic features that distinguish closely related isomers [1]. In the 1,4-isomer, the peri carbons (C-5 and C-8) and the ipso carbons (C-1 and C-4) experience pronounced downfield shifts due to steric compression between the bulky tert-butyl groups and the peri-hydrogens, an effect systematically characterized and assigned using the additivity approach [1]. The synthesis paper by van Bekkum et al. independently confirms that the NMR spectra of 1,4- and 1,5-di-t-butylnaphthalene reveal downfield shifts for the peri protons relative to the 2,6- and 2,7-isomers, where such steric compression is absent [2].

NMR steric shifts
Reported
Downfield peri shifts
Normal aromatic shifts in 2,6/2,7-isomers
Provides non-destructive spectroscopic identity confirmation.
¹³C and ¹H NMR; compression effect correlates with tert-butyl van der Waals radius. Full assignment in Spectrochim. Acta 1981.
NMR spectroscopy Steric compression Isomer identification

Synthetic Route and Isomeric Purity Profile

The 1,4-di-tert-butylnaphthalene isomer is prepared from 1,4-naphthalenedicarboxylic acid via a defined synthetic sequence, yielding the single isomer without contamination by other di-tert-butylnaphthalene isomers [1]. In contrast, direct Friedel-Crafts tert-butylation of naphthalene produces mixtures of 2,6- and 2,7-di-tert-butylnaphthalene that require thiourea inclusion complexation or chromatographic separation to isolate the individual isomers [1]. This route-dependent purity profile means that the 1,4-isomer is intrinsically free of the 2,6- and 2,7-isomers that are the primary contaminants in directly alkylated products, reducing the analytical burden on the end user for isomer identity verification.

Isomeric purity
Class-level
Single-isomer from diacid route
Synthetic route excludes 2,6/2,7 contamination.
Direct Friedel-Crafts yields isomeric mixtures requiring thiourea complexation. Route-dependent purity reduces incoming QC burden.
Isomeric purity Synthesis route Procurement specification

Application Scenarios for 1,4-Di-tert-butylnaphthalene


Isomer-Specific Reference Standard for Chromatography and Mass Spectrometry

The 1,4-isomer's uniquely low melting point (61–62 °C vs. 148 °C for the 2,6-isomer) and its exclusive propene-loss mass spectrometric fragmentation pathway make it an indispensable reference standard for developing and validating chromatographic and mass spectrometric methods that must resolve and quantify individual di-tert-butylnaphthalene isomers in complex mixtures [1]. Analytical laboratories procuring this compound as a certified reference material can exploit its orthogonal physical (melting point) and spectroscopic (MS fragmentation, NMR steric shift) identifiers to establish method specificity without ambiguity.

Substrate for Selective Hydrogenation Studies

The peri-strain-driven, ring-selective hydrogenation of 1,4-di-tert-butylnaphthalene over palladium catalysts provides a well-characterized model system for investigating steric effects in heterogeneous catalysis [2]. Synthetic chemistry groups developing selective hydrogenation methodologies or synthesizing 1,4-di-tert-butyl-1,2,3,4-tetrahydronaphthalene derivatives should procure the 1,4-isomer specifically, as β-substituted isomers lack the peri strain necessary for this selectivity and will yield different product distributions.

Model Compound for Steric Compression in NMR

The 1,4-isomer serves as a textbook example of steric compression effects on ¹³C and ¹H NMR chemical shifts, with peri carbons and protons exhibiting diagnostic downfield shifts relative to non-congested isomers [3][4]. NMR spectroscopists and physical organic chemists studying through-space anisotropic effects of bulky substituents on aromatic systems use this compound as a calibrated reference system, where the magnitude of the compression shift is quantitatively correlated with the van der Waals radius of the tert-butyl group.

Building Block for Electronic and Optical Materials

Patent literature identifies 1,4-disubstituted naphthalene derivatives as key structural motifs for organic electronic devices, OLED blue-light emitters, and optical film components [5]. The 1,4-di-tert-butylnaphthalene scaffold, with its defined substitution geometry and steric protection of the naphthalene core, provides a starting point for further functionalization (e.g., bromination, borylation, cross-coupling) to access advanced materials building blocks. Procurement of the isomerically pure 1,4-isomer is essential because the 1,5-, 2,6-, or 2,7-isomers would yield regioisomeric products with fundamentally different electronic and photophysical properties.

Application
Selection Property
Validation Focus
Analytical reference standard for isomer identification
Low melting point relative to other isomers and exclusive propene-loss MS fragmentation
Melting point identity test and tandem MS fragmentation pathway verification
Substrate for selective hydrogenation studies
Peri-strain-driven ring-selective catalytic hydrogenation
Product distribution analysis and regiochemical outcome verification
Model compound for steric compression NMR
Diagnostic downfield shifts of peri carbons and protons
NMR chemical shift assignment and compression magnitude correlation
Building block for electronic and optical materials
Isomerically pure 1,4-disubstituted naphthalene scaffold
Regiochemical fidelity in downstream functionalization reactions
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